1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic organic compound belonging to the class of tropane derivatives. It acts as a high-affinity antagonist at the dopamine transporter (DAT). [] While its specific source and classification within broader chemical taxonomies require further investigation, its role in scientific research primarily revolves around its interaction with the dopamine transporter and its potential use in imaging and studying this important neurotransmitter system.
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of bicyclic amines and is characterized by a bicyclic structure fused with a phenoxy group. The molecular formula is and it has a molar mass of approximately 275.79 g/mol.
This compound can be synthesized through various chemical reactions involving starting materials that include bicyclic amines and substituted phenols. It is often studied in the context of drug development due to its structural similarity to known pharmacophores.
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one can be classified as:
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmospheres, and purification steps (e.g., chromatography) to isolate the desired product effectively.
The molecular structure of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one can be visualized as follows:
The structural representation can be described using various notations:
CC(=O)C1=CC2CCC1N2C(C)C(Cl)C=CThe compound may undergo various chemical reactions, including:
Each reaction requires specific conditions, such as solvent choice, temperature, and reaction time, to ensure high yield and selectivity.
The mechanism of action for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one primarily involves interactions at biological targets, potentially influencing neurotransmitter systems due to its structural similarity to other psychoactive compounds.
Research indicates that compounds with similar structures may act as antagonists or agonists at certain receptors (e.g., dopamine or serotonin receptors), leading to varied pharmacological effects.
Key physical properties include:
Relevant chemical properties include:
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one has potential applications in:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8